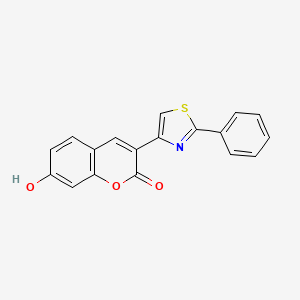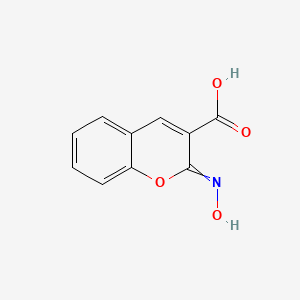![molecular formula C14H20O4 B12581415 (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol CAS No. 647007-92-9](/img/structure/B12581415.png)
(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol is a chiral compound with a complex structure It features a benzodioxole moiety, which is a common structural motif in various bioactive molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol typically involves multiple steps, starting from readily available precursors. One common approach is to use a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the diol can lead to the formation of a diketone, while reduction can yield a fully saturated hydrocarbon.
科学的研究の応用
(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential bioactivity is being explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.
作用機序
The mechanism by which (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The benzodioxole moiety, in particular, is known to interact with certain proteins, potentially modulating their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzodioxole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
647007-92-9 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
(2S,3R)-2-(1,3-benzodioxol-5-ylmethyl)-4-methylpentane-1,3-diol |
InChI |
InChI=1S/C14H20O4/c1-9(2)14(16)11(7-15)5-10-3-4-12-13(6-10)18-8-17-12/h3-4,6,9,11,14-16H,5,7-8H2,1-2H3/t11-,14+/m0/s1 |
InChIキー |
KJDJJEXGTVKKAX-SMDDNHRTSA-N |
異性体SMILES |
CC(C)[C@H]([C@@H](CC1=CC2=C(C=C1)OCO2)CO)O |
正規SMILES |
CC(C)C(C(CC1=CC2=C(C=C1)OCO2)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)
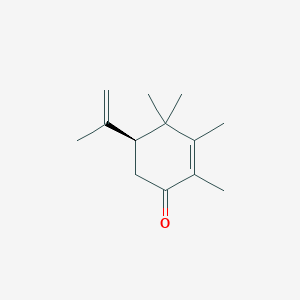
![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)
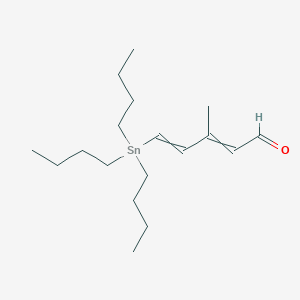
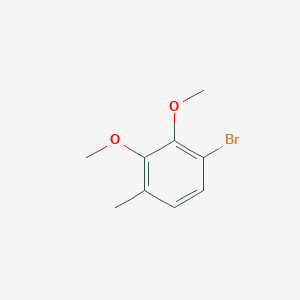
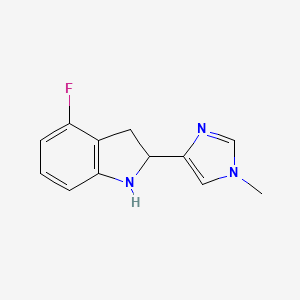
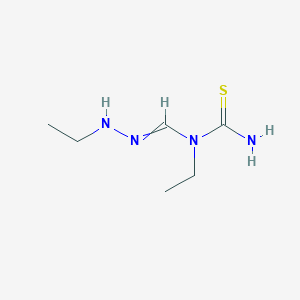

![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
